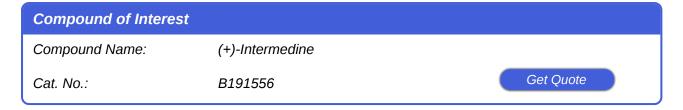


In-Depth Toxicological Profile of (+)-Intermedine: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Intermedine, a naturally occurring retronecine-type monoester pyrrolizidine alkaloid (PA), has garnered scientific attention due to its presence in various plant species, including those used in traditional medicines and herbal teas. While generally considered less acutely toxic than other PAs, such as diester- and macrocyclic-type alkaloids, (+)-Intermedine exhibits demonstrable cytotoxic and genotoxic potential. This technical guide provides a comprehensive overview of the current toxicological data on (+)-Intermedine, with a focus on its in vitro cytotoxicity, mechanisms of action, and genotoxicity. Due to a lack of publicly available in vivo data, specific LD50 and NOAEL values for (+)-Intermedine are not presented. This document is intended to serve as a resource for researchers and professionals involved in drug development and safety assessment.

Chemical and Physical Properties

- Chemical Name: (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoic acid [(1R,7aR)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl]methyl ester
- Molecular Formula: C15H25NO5
- Molecular Weight: 299.36 g/mol



CAS Number: 10285-06-0

 Structure: (+)-Intermedine is a monoester PA characterized by a retronecine base esterified with viridifloric acid.

In Vitro Cytotoxicity

(+)-Intermedine has been shown to induce cytotoxicity in a dose-dependent manner across various mammalian cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of **(+)-Intermedine** have been determined in several cell lines, providing a quantitative measure of its cytotoxic potential.

Cell Line	Cell Type	IC50 (μM)	Reference
Primary Mouse Hepatocytes	Normal Hepatocytes	165.13	[1]
HepD	Human Hepatocytes	239.39	[1]
H ₂₂	Mouse Hepatoma	161.82	[1]
HepG2	Human Hepatocellular Carcinoma	189.11	[1]

Note: The IC50 values indicate that **(+)-Intermedine** exhibits cytotoxic effects in the micromolar range. The variability in IC50 values across different cell lines may be attributed to differences in metabolic capacity and cellular susceptibility.

Mechanism of Action

The cytotoxic effects of **(+)-Intermedine** are primarily mediated through the induction of apoptosis via the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.



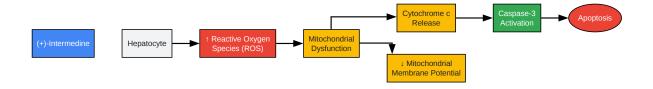
Induction of Apoptosis

Studies have demonstrated that **(+)-Intermedine** treatment leads to classic hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine.[2]

Oxidative Stress and Mitochondrial Dysfunction

A key initiating event in **(+)-Intermedine**-induced apoptosis is the excessive production of intracellular ROS.[2] This oxidative stress leads to a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade, ultimately culminating in apoptotic cell death.[2] [3]

Signaling Pathway for (+)-Intermedine-Induced Apoptosis



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Caption: **(+)-Intermedine** induces apoptosis via ROS production and the mitochondrial pathway.

Genotoxicity

As a member of the 1,2-unsaturated pyrrolizidine alkaloids, **(+)-Intermedine** is considered to have genotoxic potential. The metabolic activation of PAs by cytochrome P450 enzymes in the liver produces reactive pyrrolic esters that can form adducts with DNA, leading to mutations and chromosomal damage.



While specific in vivo genotoxicity studies on **(+)-Intermedine** are not readily available, its genotoxic potential has been ranked relative to other PAs. In one study, **(+)-Intermedine** showed a lower genotoxic potency compared to other PAs like senkirkine and monocrotaline.

Further investigation using standard genotoxicity assays such as the micronucleus and comet assays is required to fully characterize the genotoxic risk of **(+)-Intermedine**.

In Vivo Toxicology

A comprehensive search of publicly available literature did not yield specific in vivo toxicity data for **(+)-Intermedine**, including acute oral LD50 or repeated-dose NOAEL values. The risk assessment for PAs is often conducted for the entire class of compounds or for specific mixtures found in contaminated products. Regulatory bodies have established limits for the total intake of PAs from food and herbal products.

Experimental Protocols

This section provides an overview of the methodologies typically employed in the toxicological assessment of compounds like **(+)-Intermedine**.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of **(+)-Intermedine** that inhibits cell viability by 50% (IC50).

7.1.1 Cell Culture

 Hepatoma cell lines (e.g., HepG2, HepD) and primary hepatocytes are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

7.1.2 Cytotoxicity Assays (e.g., CCK-8 or MTT Assay)

- Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat cells with a range of concentrations of **(+)-Intermedine** (e.g., 0, 20, 50, 75, and 100 μg/mL) for a specified duration (e.g., 24, 48, or 72 hours).



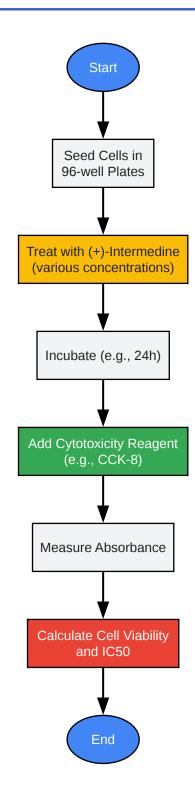




- Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Testing





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Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

Apoptosis Assays



Objective: To determine if cell death induced by (+)-Intermedine occurs via apoptosis.

7.2.1 Annexin V/Propidium Iodide (PI) Staining

- Treat cells with (+)-Intermedine as described for the cytotoxicity assay.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubate in the dark at room temperature.
- Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Detection

Objective: To measure the intracellular production of ROS following treatment with **(+)- Intermedine**.

7.3.1 DCFH-DA Assay

- Treat cells with **(+)-Intermedine**.
- Load the cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
- DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
 An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion and Future Directions

(+)-Intermedine is a pyrrolizidine alkaloid with established in vitro cytotoxicity, primarily acting through the induction of apoptosis via oxidative stress and mitochondrial-dependent pathways.



While it is considered less potent than other PAs, its presence in consumable products warrants careful risk assessment. A significant knowledge gap exists regarding its in vivo toxicity and a detailed characterization of its genotoxic potential. Future research should prioritize in vivo studies to determine key toxicological parameters such as LD50 and NOAEL. Furthermore, comprehensive genotoxicity testing using standardized assays is crucial for a complete understanding of the risks associated with human exposure to **(+)-Intermedine**. This information is essential for regulatory agencies and the pharmaceutical industry to establish safe exposure limits and ensure consumer safety.

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